REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[CH:6]=[CH:7][C:8]=1Cl.[CH:15]1([CH2:18][O-:19])[CH2:17][CH2:16]1.[Na+]>CS(C)=O>[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[CH:6]=[CH:7][C:8]=1[O:19][CH2:18][CH:15]1[CH2:17][CH2:16]1 |f:1.2|
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1Cl)[N+](=O)[O-])(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
sodium cyclopropylmethoxide
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at ambient temperature a solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 50° C. for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the filter cake from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1OCC1CC1)[N+](=O)[O-])(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |